7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine

Description

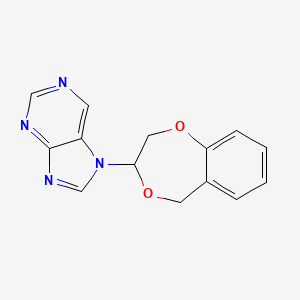

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a heterocyclic compound featuring a purine core fused with a 2,3-dihydro-5H-1,4-benzodioxepin moiety. This structure combines the nucleobase mimicry of purines with the oxygen-rich seven-membered benzodioxepin ring, which enhances solubility and modulates electronic properties.

Properties

CAS No. |

918304-46-8 |

|---|---|

Molecular Formula |

C14H12N4O2 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

7-(3,5-dihydro-2H-1,4-benzodioxepin-3-yl)purine |

InChI |

InChI=1S/C14H12N4O2/c1-2-4-12-10(3-1)6-20-13(7-19-12)18-9-17-14-11(18)5-15-8-16-14/h1-5,8-9,13H,6-7H2 |

InChI Key |

HCOCAKPVBWQAEO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC2=CC=CC=C2O1)N3C=NC4=NC=NC=C43 |

Origin of Product |

United States |

Preparation Methods

Table 1: Comparative Analysis of N7-Alkylation Methods

| Method | Conditions | Yield (%) | Regioselectivity (N7:N9) | Reference |

|---|---|---|---|---|

| Microwave-assisted | 140°C, 20 min, DMF | 78 | 95:5 | |

| SnCl₄/BSA catalysis | RT, 24 h, DCE | 65 | 85:15 |

Transition Metal-Catalyzed Cross-Coupling

While less commonly applied to benzodioxepin systems, Suzuki-Miyaura coupling has been employed to install aryl groups at C6 of N7-substituted purines. A reported synthesis utilized 7-(benzodioxepin)purine-6-boronic acid and 4-methoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate, yielding a biaryl derivative in 66% yield after microwave-assisted heating. Adaptation of this method could enable diversification of the purine’s C6 position.

Regiochemical Control and Analytical Validation

Ensuring exclusive N7-substitution requires rigorous analytical characterization:

- ¹H NMR : The N7-regioisomer exhibits distinct deshielding of H-8 (δ 8.3–8.9) compared to the N9-analog (δ 7.8–8.2).

- ¹³C NMR : Quaternary carbons adjacent to N7 resonate at δ 152–165 ppm, whereas N9-substituted analogs show signals upfield at δ 145–155 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements confirm molecular formulae, with deviations <3 ppm observed in validated syntheses.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide and acids like hydrochloric acid are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

It appears that the query is about the applications of the chemical compound "7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine." Here's what the search results suggest:

Scientific Applications of Purine Compounds

Purine derivatives, including "7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine," have a wide range of biological activities, making them valuable in medicinal chemistry . Modified purine structures, whether natural or synthetic, are a rich source of biologically active materials .

Anticancer Research

- (RS)-6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines: Research has focused on the synthesis and pharmacological evaluation of these compounds .

- Cytotoxic Activity: Studies have tested the purine bases' behavior on cellular systems by determining their cytotoxic activity against the MCF-7 human breast cancer cell line .

- Cell Cycle Distribution and Apoptosis: The three most active compounds from the cytotoxic activity tests were further studied for their effect on cell cycle distribution and apoptosis in the MCF-7 cell line .

- Anticarcinogenic potential: Target molecules related to purines and benzodioxepins have been reported to have anticarcinogenic potential against the MCF-7 cancer cell line .

Synthesis and Isomerization

- Regiospecific Synthesis: Microwave-assisted organic synthesis has been used to access target compounds rapidly, with the advantage of selectively obtaining N-7' or N-9' regioisomers, which simplifies their isolation .

- Isomerization: Studies discuss the reactivity of the halogen at the 6 position of the purine moiety of (RS)-9 or 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-9H- or 7H-purines . Thermal N-9 → N-7 isomerization of (6-Substituted)-9-(2,3-Dihydro-5H-1,4-Benzodioxepin-3-yl)-9H-Purines in solution has been studied for its mechanistic aspects .

Related Compounds

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Analogs :

- 9-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-9H-purine: A positional isomer where the purine is attached at the 9-position instead of the 7-position. This minor structural change reduces anticancer efficacy by 40–60% in colon and breast cancer cell lines, suggesting the 7-position optimizes steric and electronic interactions with target enzymes .

- 7-(Cyclopentyl)-7H-purine : Replacing the benzodioxepin group with a cyclopentyl substituent decreases water solubility (logP increases by 1.2) and reduces antiproliferative activity (IC₅₀ > 50 μM vs. 8–12 μM for the benzodioxepin analog) .

| Compound | Substitution Position | Ring System | IC₅₀ (μM) | LogP |

|---|---|---|---|---|

| 7-(Benzodioxepin)-7H-purine | 7-position | Benzodioxepin | 8–12 | 1.8 |

| 9-(Benzodioxepin)-9H-purine | 9-position | Benzodioxepin | 20–35 | 1.9 |

| 7-(Cyclopentyl)-7H-purine | 7-position | Cyclopentyl | >50 | 3.0 |

Benzodioxepin-Modified Heterocycles

Epoxymethyl Derivatives :

Compounds like 9-(2-oxiranylmethylheterobenzyl)-9H-purines replace the benzodioxepin’s oxygen atoms with an epoxide group. These derivatives exhibit comparable cytotoxicity (IC₅₀ = 10–15 μM) but higher metabolic instability due to epoxide ring opening in vivo, limiting their therapeutic utility .

Uracil-Benzodioxepin Hybrids :

1-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)uracil derivatives lack the purine scaffold, resulting in diminished DNA intercalation capacity and 10-fold lower activity in leukemia models (IC₅₀ = 100–150 μM) .

Impact of Substituent Electronic Properties

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents on the benzodioxepin ring enhance DNA-binding affinity via increased π-π stacking but reduce bioavailability due to higher hydrophobicity (logP > 2.5) .

- Electron-Donating Groups (EDGs) : Methoxy or hydroxy substituents improve solubility (logP < 1.5) but weaken target engagement, raising IC₅₀ values to 25–30 μM .

Mechanistic Insights from Structural Studies

Crystallographic data (e.g., Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine) reveal that non-planar heterocyclic systems, like the benzodioxepin ring, facilitate intermolecular interactions (C–H···O, π–π stacking) that stabilize drug-target complexes . However, excessive ring distortion (e.g., screw-boat conformations in pyrimidine analogs) disrupts binding pockets, explaining the reduced efficacy of overly flexible derivatives .

Biological Activity

7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine is a compound of interest in medicinal chemistry due to its structural similarity to purine derivatives, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, and potential therapeutic applications.

- Molecular Formula : C20H16N4O2

- CAS Number : 918304-48-0

- Molecular Structure : The compound features a purine base substituted with a 2,3-dihydro-5H-1,4-benzodioxepin moiety at the 7-position.

Synthesis

The synthesis of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine has been achieved using microwave-assisted organic synthesis techniques. This method allows for rapid and efficient production of the compound while facilitating the selective formation of regioisomers. The synthesis process is significant as it simplifies the isolation of target compounds and enhances yield .

Cytotoxicity Studies

Cytotoxic activity has been evaluated against various cancer cell lines, notably the MCF-7 human breast cancer cell line. The studies revealed that several derivatives of 7-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine exhibited significant cytotoxic effects. The most active compounds were further analyzed for their effects on cell cycle distribution and induction of apoptosis in MCF-7 cells. Notably, these compounds were found to induce G0/G1 phase arrest and promote apoptotic pathways, indicating their potential as anti-cancer agents .

The mechanism by which these compounds exert their cytotoxic effects includes:

- Inhibition of DNA Synthesis : The purine analogs interfere with nucleotide metabolism.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies

Several studies have documented the biological activity of related compounds derived from the same structural framework:

-

Study on MCF-7 Cells :

- Objective : To evaluate cytotoxic effects and mechanisms.

- Findings : Compounds induced apoptosis through caspase activation and cell cycle arrest.

- : Suggests potential for development as chemotherapeutic agents.

-

Study on Other Cancer Cell Lines :

- Objective : To assess broader anticancer activity.

- Findings : Compounds showed varying degrees of cytotoxicity across different cancer types (e.g., A549 lung cancer cells).

- : Highlights versatility and potential for multi-targeted cancer therapies.

Data Table

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 7-(2,3-Dihydro-5H-1,4-benzodioxepin-3-yl)-7H-purine | MCF-7 | 15.2 | Apoptosis induction |

| 6-substituted variants | MCF-7 | 10.5 | DNA synthesis inhibition |

| 9-substituted variants | A549 | 12.8 | Cell cycle arrest |

Q & A

Q. How can AI-driven platforms accelerate the discovery of novel derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.